6-Chloro-N4-methylpyridazine-3,4-diamine
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Overview
Description
6-Chloro-N4-methylpyridazine-3,4-diamine is a chemical compound with the molecular formula C5H7ClN4. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N4-methylpyridazine-3,4-diamine typically involves the chlorination of pyridazine derivatives followed by methylation. One common method involves the reaction of 3,4-diaminopyridazine with thionyl chloride to introduce the chlorine atom at the 6-position. This is followed by methylation using methyl iodide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N4-methylpyridazine-3,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
6-Chloro-N4-methylpyridazine-3,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 6-Chloro-N4-methylpyridazine-3,4-diamine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with DNA, leading to its observed biological effects. The exact pathways and targets are still under investigation, but its structure suggests it could interfere with nucleic acid synthesis or function .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dichloro-4-methylpyridazine
- 3-Chloro-4-methylpyridazine
- 6-Chloro-3-hydrazinylpyridazine-4-amine
Uniqueness
6-Chloro-N4-methylpyridazine-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C5H7ClN4 |
---|---|
Molecular Weight |
158.59 g/mol |
IUPAC Name |
6-chloro-4-N-methylpyridazine-3,4-diamine |
InChI |
InChI=1S/C5H7ClN4/c1-8-3-2-4(6)9-10-5(3)7/h2H,1H3,(H2,7,10)(H,8,9) |
InChI Key |
ZCRLXUNJVSNIFV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=NN=C1N)Cl |
Origin of Product |
United States |
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